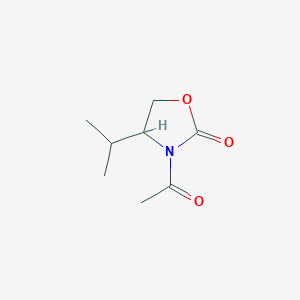

3-Acetyl-4-isopropyloxazolidin-2-one

Description

Historical Development of Chiral Auxiliaries in Organic Synthesis

The concept of using a detachable chiral group to influence the stereochemical outcome of a reaction has its roots in the mid-20th century. However, it was the pioneering work of chemists like E.J. Corey and B.M. Trost in the 1970s that truly established chiral auxiliaries as a powerful methodology in asymmetric synthesis. nih.gov Early examples often utilized naturally derived chiral molecules like amino acids, terpenes, and carbohydrates. nih.gov These initial forays laid the groundwork for the rational design of more sophisticated and effective chiral auxiliaries in the decades that followed.

Significance of Oxazolidinone Scaffolds in Enantioselective Transformations

The introduction of oxazolidinone-based chiral auxiliaries by David A. Evans in the early 1980s marked a significant milestone in the field. researchgate.net These scaffolds, derived from readily available amino alcohols, proved to be exceptionally effective in a wide range of carbon-carbon bond-forming reactions. The rigid, planar structure of the N-acylated oxazolidinone, coupled with the steric influence of the substituent at the 4-position, allows for a highly organized transition state. This well-defined arrangement effectively shields one face of the enolate, leading to excellent diastereoselectivity in reactions such as aldol (B89426) additions, alkylations, and conjugate additions. The predictability and high fidelity of these reactions have made Evans' oxazolidinones a staple in both academic research and industrial applications.

Contextualizing 3-Acetyl-4-isopropyloxazolidin-2-one as a Versatile Chiral Auxiliary

This compound is a prominent member of the Evans' auxiliary family. The isopropyl group at the 4-position provides a significant steric directing effect, influencing the approach of electrophiles to the enolized acetyl group. This steric hindrance is key to achieving high levels of diastereoselectivity. Its utility has been demonstrated in numerous asymmetric syntheses, where it serves as a reliable controller of stereochemistry.

The following table provides illustrative data on the diastereoselectivity achieved in aldol reactions using an N-acyl oxazolidinone auxiliary, demonstrating the high levels of control attainable.

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | >99:1 | 80 |

| Benzaldehyde | 97:3 | 85 |

| Propionaldehyde | 98:2 | 82 |

This data is representative of the high diastereoselectivity typically observed in aldol reactions mediated by Evans-type oxazolidinone auxiliaries and is based on generalized findings in the field.

Similarly, asymmetric alkylation reactions employing N-acyl oxazolidinones exhibit excellent stereocontrol, as indicated in the representative data below.

| Alkylating Agent | Diastereomeric Excess (d.e.) | Yield (%) |

| Benzyl bromide | >99% | 95 |

| Methyl iodide | 99% | 92 |

| Allyl iodide | >99% | 94 |

This data is representative of the high diastereoselectivity typically observed in alkylation reactions mediated by Evans-type oxazolidinone auxiliaries and is based on generalized findings in the field.

Overview of Research Trajectories for N-Acyl Oxazolidinones

Research involving N-acyl oxazolidinones continues to evolve. While the foundational applications in aldol and alkylation reactions are well-established, contemporary research explores new frontiers. researchgate.net These include the development of novel oxazolidinone structures with enhanced reactivity or selectivity, the application of these auxiliaries in a broader range of asymmetric transformations, and their use in the total synthesis of complex natural products. researchgate.net Furthermore, efforts are ongoing to develop catalytic versions of reactions that traditionally rely on stoichiometric amounts of the chiral auxiliary, aiming for greater atom economy and sustainability. The investigation of N-acyl oxazolidinones in areas such as asymmetric catalysis and the synthesis of novel bioactive molecules remains an active and fruitful area of chemical research. researchgate.netscielo.org.mx

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

3-acetyl-4-propan-2-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H13NO3/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3 |

InChI Key |

DDLQJZMVXVQYJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1COC(=O)N1C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 4 Isopropyloxazolidin 2 One and Its Precursors

General Synthetic Routes to 4-Isopropyloxazolidin-2-one (B1604903)

The precursor, 4-isopropyloxazolidin-2-one, is a chiral building block derived from the amino acid L-valine. Its synthesis has been approached through several high-yielding methods, making it a readily accessible tool for chemists.

One of the most direct and efficient strategies involves a three-step process starting from the corresponding L-amino ethyl ester hydrochloride. nih.gov This method includes protection of the amino group, reduction, and subsequent cyclization. An alternative modern approach utilizes the Sharpless catalytic asymmetric aminohydroxylation (AA) reaction, which provides a concise two-step synthesis to optically pure Evans auxiliary analogs. rsc.org Other notable methods include the oxidative carbonylation of 2-amino-1-alkanols using a palladium (II) catalyst and the DMAP-catalyzed isocyanation of 1,2-aminoalcohols. researchgate.net

Acylation Strategies for N-Acetyl-4-isopropyloxazolidin-2-one Formation

The formation of the target compound, 3-Acetyl-4-isopropyloxazolidin-2-one, is achieved through the N-acylation of 4-isopropyloxazolidin-2-one. This reaction is a critical step that attaches the acetyl group, which will later be modified in asymmetric reactions.

The standard procedure involves the deprotonation of the oxazolidinone nitrogen using a strong base, followed by quenching with an acetylating agent. A common and highly effective method uses n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C) to generate the lithium amide. orgsyn.org This nucleophilic amide is then treated with acetyl chloride to yield the desired N-acetylated product. orgsyn.org The reaction is typically rapid and clean, providing the acylated auxiliary in high yield.

Table 2: General Protocol for N-Acylation

| Step | Reagent | Solvent | Temperature | Purpose |

|---|---|---|---|---|

| 1 | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C | Deprotonation of oxazolidinone nitrogen |

| 2 | Acetyl Chloride | Tetrahydrofuran (THF) | -78 °C | Introduction of the acetyl group |

Derivatization and Functionalization of the Acyl Moiety in this compound

The primary utility of this compound lies in the stereocontrolled functionalization at the α-carbon of the acetyl group. This is achieved by converting the acetyl group into a chiral enolate, which then reacts with various electrophiles. wikipedia.orgyoutube.com

Asymmetric alkylation is a cornerstone application of Evans auxiliaries. wikipedia.org The process begins with the formation of a stereodefined enolate from the N-acetyl auxiliary using a base like lithium diisopropylamide (LDA) or a Lewis acid such as a borane (B79455) compound. youtube.comtcichemicals.com The chiral environment provided by the oxazolidinone, specifically the bulky isopropyl group, sterically blocks one face of the enolate. This forces an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, resulting in the formation of a new stereocenter with high diastereoselectivity. youtube.comankara.edu.tr This method provides a practical route to enantiomerically enriched α-substituted carboxylic acid derivatives after the auxiliary is cleaved. nih.gov

Unsaturated side chains can be introduced via stereoselective aldol (B89426) reactions. tcichemicals.com In a typical Evans aldol reaction, the boron enolate of the N-acetyl auxiliary is generated in situ. tcichemicals.com Subsequent reaction with an aldehyde, including unsaturated aldehydes, proceeds through a highly organized, six-membered Zimmerman-Traxler transition state. youtube.comtcichemicals.com The stereochemistry of the resulting β-hydroxy product is dictated by the geometry of the enolate (typically the Z-enolate) and the steric influence of the chiral auxiliary. youtube.com This reaction allows for the installation of two new stereocenters in a predictable manner, making it a powerful tool in the synthesis of complex natural products. tcichemicals.com

Heteroatoms can be incorporated at the α-position of the acyl group with excellent stereocontrol. For instance, an α-azido group can be introduced by treating the potassium enolate of the N-acyl oxazolidinone with 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (trisyl azide). nih.gov This reaction provides a direct route to chiral α-azido carboxylic acid precursors. Alternatively, a two-step α-bromination and subsequent azidation sequence can be employed. nih.gov

Furthermore, the Evans aldol reaction itself is a method for introducing a heteroatom (oxygen) in the form of a hydroxyl group at the β-position of the initial carbonyl, which corresponds to an α-substituted, β-hydroxy product. tcichemicals.com

Table 3: Examples of Acyl Moiety Derivatization

| Reaction Type | Electrophile | Key Reagents | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | LDA or Bu₂BOTf, Et₃N | α-Alkyl Acyl Oxazolidinone | High d.r. | wikipedia.orgnih.gov |

| Aldol Condensation | Aldehyde (R-CHO) | Bu₂BOTf, Et₃N | α-Alkyl-β-hydroxy Acyl Oxazolidinone | High d.r. | tcichemicals.com |

Stereochemical Control in the Synthesis of this compound Stereoisomers

The remarkable stereocontrol exerted by the 4-isopropyloxazolidin-2-one auxiliary is the foundation of its utility. wikipedia.org This control arises from a combination of steric and electronic factors that create a highly biased reaction environment. youtube.comtcichemicals.com

When the N-acetyl group is converted to an enolate, the chiral center at the C4 position of the oxazolidinone ring, bearing a bulky isopropyl group, effectively shields one of the two faces of the planar enolate. wikipedia.org In reactions like the aldol condensation, the enolate, Lewis acid (e.g., boron), and the incoming aldehyde coordinate to form a rigid, chair-like six-membered transition state. youtube.comtcichemicals.com The auxiliary's isopropyl group is forced to occupy a pseudo-equatorial position to minimize steric strain. youtube.com Additionally, dipole-dipole repulsion between the two carbonyl groups of the oxazolidinone and the enolate forces the enolate into a specific conformation (Z-enolate) that further directs the trajectory of the electrophile. youtube.comtcichemicals.com This combination of factors makes one diastereomeric transition state significantly lower in energy than the other, leading to the preferential formation of a single stereoisomer. youtube.com By selecting the appropriate enantiomer of the auxiliary and the reaction conditions, chemists can predictably synthesize all possible stereoisomers of the desired product. tcichemicals.com

Analytical Characterization Techniques in Synthetic Studies

The verification of the chemical identity and purity of this compound and its precursor relies on a combination of spectroscopic methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of these compounds. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed insights into the connectivity and chemical environment of the atoms within the molecule.

For the precursor, (S)-4-isopropyloxazolidin-2-one , typical ¹H NMR spectra in deuterated chloroform (B151607) (CDCl₃) exhibit characteristic signals for the isopropyl group's methyl protons as two distinct doublets, a result of their diastereotopicity. The methine proton of the isopropyl group appears as a multiplet. The protons on the oxazolidinone ring also show distinct signals. harvard.educhemicalbook.com The ¹³C NMR spectrum further corroborates the structure with signals corresponding to the carbonyl carbon, the two carbons of the oxazolidinone ring, and the carbons of the isopropyl group. wisc.edu

Upon acetylation to form This compound , the NMR spectra show predictable changes. A new sharp singlet appears in the ¹H NMR spectrum corresponding to the three protons of the newly introduced acetyl group. The chemical shifts of the protons on the oxazolidinone ring, particularly the proton at the C4 position, are also influenced by the presence of the acetyl group.

In the ¹³C NMR spectrum of this compound, the appearance of a new carbonyl signal for the acetyl group and a signal for the acetyl methyl carbon are key diagnostic features. The chemical shift of the oxazolidinone carbonyl carbon is also slightly altered. For a closely related compound, (4S)-3-Chloroacetyl-4-isopropyl-2-oxazolidinone, the carbonyl carbon of the oxazolidinone ring appears around 154 ppm, while the chloroacetyl carbonyl is observed at approximately 168 ppm. spectrabase.com Similar ranges are expected for the acetyl derivative.

Infrared (IR) Spectroscopy is instrumental in identifying the key functional groups present in both the precursor and the acetylated product. The IR spectrum of (S)-4-isopropyloxazolidin-2-one is characterized by a strong absorption band corresponding to the cyclic carbamate (B1207046) (oxazolidinone) carbonyl (C=O) stretching vibration, typically observed in the range of 1750-1730 cm⁻¹. Another significant feature is the N-H stretching vibration, which appears as a broad band around 3300-3200 cm⁻¹. wikipedia.org

Following acetylation, the IR spectrum of This compound shows a distinct modification. The N-H stretching band disappears, and a new, strong absorption band emerges at a lower wavenumber, typically around 1700-1680 cm⁻¹, which is characteristic of an imide carbonyl group. The original oxazolidinone carbonyl stretch remains, often shifting slightly. This provides clear evidence of the N-acylation. researchgate.netnist.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and to gain information about the fragmentation pattern of the compounds, further confirming their identity. For (S)-4-isopropyloxazolidin-2-one , the molecular ion peak [M]⁺ corresponding to its molecular weight of 129.16 g/mol is observed. researchgate.netscielo.org.mx The fragmentation pattern typically involves the loss of the isopropyl group or other characteristic fragments.

In the mass spectrum of This compound , the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight of 171.19 g/mol . Fragmentation would likely involve the loss of the acetyl group (CH₃CO) or the isopropyl group.

The following tables summarize the characteristic analytical data for these compounds based on typical values found in the literature for similar structures.

Table 1: Indicative NMR Spectral Data

| Compound | Technique | Solvent | Key Chemical Shifts (δ, ppm) |

| (S)-4-isopropyloxazolidin-2-one | ¹H NMR | CDCl₃ | ~0.8-1.0 (d, 6H, -CH(CH ₃)₂), ~2.3 (m, 1H, -CH (CH₃)₂), ~3.8-4.5 (m, 3H, oxazolidinone ring protons), ~5.5-6.5 (br s, 1H, -NH ) |

| ¹³C NMR | CDCl₃ | ~15-20 (-CH(C H₃)₂), ~30 (-C H(CH₃)₂), ~60-70 (-C H₂-O-), ~55-65 (-N-C H-), ~158-160 (-C =O) | |

| This compound | ¹H NMR | CDCl₃ | ~0.8-1.0 (d, 6H, -CH(CH ₃)₂), ~2.4 (m, 1H, -CH (CH₃)₂), ~2.5 (s, 3H, -COCH ₃), ~4.2-4.6 (m, 3H, oxazolidinone ring protons) |

| ¹³C NMR | CDCl₃ | ~15-20 (-CH(C H₃)₂), ~24 (-COC H₃), ~28 (-C H(CH₃)₂), ~60-70 (-C H₂-O-), ~55-65 (-N-C H-), ~153-155 (oxazolidinone -C =O), ~170-172 (acetyl -C =O) |

Table 2: Indicative IR Absorption Data

| Compound | Technique | Key Absorption Bands (ν, cm⁻¹) |

| (S)-4-isopropyloxazolidin-2-one | FTIR (KBr or Nujol) | ~3300-3200 (N-H stretch), ~2960-2870 (C-H stretch), ~1750-1730 (C=O stretch, cyclic carbamate) |

| This compound | FTIR (KBr or Nujol) | ~2970-2880 (C-H stretch), ~1780-1760 (C=O stretch, oxazolidinone), ~1700-1680 (C=O stretch, imide) |

Applications of 3 Acetyl 4 Isopropyloxazolidin 2 One As a Chiral Auxiliary in Stereoselective Reactions

Asymmetric Carbon-Carbon Bond Forming Reactions

The N-acetyl group of 3-Acetyl-4-isopropyloxazolidin-2-one provides a prochiral center that, under the influence of the chiral auxiliary, can be functionalized with exceptional stereocontrol. This has been most effectively demonstrated in aldol (B89426) additions and alkylation reactions, which are fundamental transformations in organic synthesis.

The Evans aldol reaction is a benchmark for stereoselective synthesis, enabling the creation of two new stereocenters in a predictable manner. The reaction involves the enolate of a chiral N-acyloxazolidinone, such as this compound, reacting with an aldehyde. princeton.edu

The choice of metal counterion for the enolate is critical in determining the stereochemical outcome of the aldol reaction. While boron enolates are classic, chlorotitanium enolates have proven to be exceptionally useful. The formation of a titanium enolate from this compound, typically using titanium tetrachloride (TiCl₄) and a tertiary amine base like (-)-sparteine (B7772259) or diisopropylethylamine (DIPEA), leads to a highly organized transition state. nih.govresearchgate.net

The reaction proceeds through a rigid, six-membered chair-like transition state, often referred to as a Zimmerman-Traxler model. princeton.eduyoutube.com In this model, the titanium atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation fixes the conformation of the enolate. The bulky isopropyl group at the C4 position of the auxiliary effectively blocks one face of the (Z)-enolate. Consequently, the incoming aldehyde is forced to approach from the less sterically hindered face. This facial bias results in the highly diastereoselective formation of the syn-aldol adduct, often referred to as the "Evans syn" product, with selectivities frequently exceeding 97:3. nih.gov The use of specific bases, such as two equivalents of (-)-sparteine with one equivalent of TiCl₄, has been shown to yield the Evans syn product with near-perfect diastereoselectivity (>99:1). nih.gov

A study on the synthesis of (−)-cytoxazone utilized an asymmetric aldol addition of the chlorotitanium enolate of an N-acyloxazolidinone with 2-benzyloxyacetaldehyde, furnishing the desired syn-aldol adduct in high yield and good diastereoselectivity. nih.gov

| Enolate Precursor | Aldehyde | Conditions | Product | Yield | Diastereomeric Ratio (dr) | Reference |

| N-propionyl oxazolidinone | Isobutyraldehyde | TiCl₄, (-)-sparteine | syn-aldol | High | >99:1 | nih.gov |

| N-propionyl oxazolidinone | Benzaldehyde | TiCl₄, (-)-sparteine | syn-aldol | High | 97:3 | nih.gov |

| N-acyloxazolidinone | 2-Benzyloxyacetaldehyde | TiCl₄, Hunig's base | syn-aldol | 98% | 3:1 | nih.gov |

A significant advantage of using titanium enolates is the ability to reverse the diastereofacial selectivity to access the "non-Evans" aldol product. This reversal is typically achieved by altering the stoichiometry of the Lewis acid and the amine base. nih.gov While the formation of the Evans syn product relies on a chelated transition state, the non-Evans product is proposed to arise from a non-chelated or "open" transition state. nih.govamrita.edu

By using an excess of a Lewis acid or by carefully choosing the amine base and its stoichiometry, the chelation control exerted by the auxiliary can be overridden. For example, in reactions involving related N-acylthiazolidinethiones, altering the Lewis acid-to-base ratio successfully switches the selectivity. nih.govnih.gov Specifically, using one equivalent of Lewis acid and two equivalents of base can favor the formation of the non-Evans syn aldol adduct. researchgate.net This switch in mechanism from a closed to an open transition state provides access to a different set of diastereomeric products from the same starting materials, which is a powerful strategic tool in synthesis. nih.govacs.org

The Evans titanium-mediated aldol reaction is robust and applicable to a wide range of aldehyde substrates. High diastereoselectivities are consistently observed with various aliphatic aldehydes. researchgate.netnih.gov Aromatic aldehydes also participate effectively in these reactions, although in some cases, the level of diastereoselectivity can be slightly lower compared to their aliphatic counterparts. nih.gov

Ketones, on the other hand, are generally less reactive electrophiles than aldehydes in aldol reactions due to increased steric hindrance and lower electrophilicity. While aldol reactions with ketone substrates using chiral auxiliaries are known, they are less common and may require more forcing conditions or specifically tailored methodologies to achieve high conversion and selectivity. nih.gov The primary application of the Evans aldol protocol employing this compound and its analogues remains centered on reactions with a broad scope of aldehyde partners.

Asymmetric alkylation of enolates derived from chiral N-acyloxazolidinones is another fundamental and highly reliable method for creating stereocenters. This approach is widely used for the enantioselective synthesis of α-substituted carboxylic acid derivatives. acs.org

The stereoselective alkylation of this compound follows a mechanistic rationale similar to that of the aldol reaction. The process begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures (e.g., -78 °C). williams.edulibretexts.org This step generates a conformationally rigid (Z)-enolate, which is stabilized by chelation between the metal cation (Li⁺ or Na⁺), the enolate oxygen, and the carbonyl oxygen of the oxazolidinone. santiago-lab.comwilliams.edu

This chelation locks the enolate into a specific conformation where the isopropyl substituent at C4 sterically shields one face of the planar enolate. williams.edu Consequently, the incoming electrophile (an alkyl halide) can only approach from the opposite, less hindered face. williams.edu This directed attack results in the formation of the alkylated product with a very high degree of diastereoselectivity. More recently, titanium(IV) enolates have been employed in stereoselective alkylations with electrophiles like tert-butyl peresters, affording alkylated adducts with excellent diastereomeric ratios (dr ≥97:3). acs.org Zirconium enolates have also been utilized to achieve the challenging stereoselective alkylation with tertiary alkyl halides. nih.govnih.gov After the reaction, the chiral auxiliary can be cleaved and recovered for reuse. williams.edu

| N-Acyl Oxazolidinone | Electrophile | Conditions | Diastereomeric Ratio (dr) | Reference |

| N-propanoyl-oxazolidinone | Allyl Iodide | NaHMDS, THF, -78 °C | 98:2 | williams.edu |

| N-propanoyl-oxazolidinone | Benzyl Bromide | LDA, THF, -78 °C | 99:1 | acs.org |

| N-propanoyl-oxazolidinone | 1-Adamantyl Perester | TiCl₄, Et₃N, DCE, rt | 97:3 | acs.org |

| N-propanoyl-oxazolidinone | Cyclohexyl Perester | TiCl₄, Et₃N, DCE, rt | >97:3 | acs.org |

Asymmetric Alkylation Reactions

Regioselective Alkylation Strategies

The use of chiral oxazolidinone auxiliaries, such as this compound, provides a robust methodology for the asymmetric alkylation of carboxylic acid derivatives. williams.edu The underlying strategy involves the generation of a specific enolate from the N-acyloxazolidinone, which then reacts with an electrophile. The stereochemical outcome is dictated by the chiral auxiliary, which effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered side. wikipedia.org

The regioselectivity of the alkylation is primarily controlled by the method of enolate formation. For N-acyloxazolidinones, deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide, selectively generates the Z-enolate. This specific geometry is crucial for achieving high levels of diastereoselectivity in the subsequent alkylation step. The isopropyl group at the C4 position of the oxazolidinone ring plays a key role in directing the approach of the alkylating agent. williams.edu

A typical procedure involves the acylation of the chiral auxiliary, for instance, (4S)-4-isopropyl-2-oxazolidinone, followed by deprotonation to form the enolate. This enolate is then treated with an alkyl halide to yield the alkylated product with a high degree of stereocontrol. Subsequent cleavage of the auxiliary, often through hydrolysis or aminolysis, releases the chiral carboxylic acid and allows for the recovery of the auxiliary. williams.edu

The predictability and high diastereoselectivity of this method have made it a valuable tool in the synthesis of complex natural products and pharmaceuticals. wikipedia.orgwilliams.edu

Cycloaddition Reactions Promoted by this compound

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. organic-chemistry.org When dienophiles bearing a chiral auxiliary like this compound are employed, the reaction can proceed with a high degree of diastereoselectivity. acs.orgnih.gov The chiral auxiliary on the N-acryloyl dienophile effectively shields one face of the double bond, directing the approach of the diene.

Lewis acid catalysis is often employed to enhance the reactivity and selectivity of these reactions. rsc.orgnih.gov The Lewis acid coordinates to the carbonyl oxygen of the oxazolidinone, locking the conformation of the dienophile and increasing the facial bias. nih.gov This chelation leads to a more organized transition state, resulting in high endo- and facial selectivity. nih.govnih.gov For example, in the reaction of an N-acryloyl-4-isopropyloxazolidin-2-one with cyclopentadiene, the use of a Lewis acid like diethylaluminum chloride can lead to excellent diastereoselectivity, favoring the endo adduct. nih.gov

The following table illustrates the effect of different Lewis acids on the diastereoselectivity of a Diels-Alder reaction between an N-acryloyl oxazolidinone and a diene.

| Lewis Acid | Diene | Dienophile | Diastereomeric Ratio (endo:exo) | Yield (%) |

| Et₂AlCl | Cyclopentadiene | N-acryloyl-(S)-4-isopropyloxazolidin-2-one | >95:5 | 90 |

| SnCl₄ | Isoprene | N-crotonoyl-(S)-4-isopropyloxazolidin-2-one | 92:8 | 85 |

| TiCl₄ | 1,3-Butadiene | N-acryloyl-(S)-4-isopropyloxazolidin-2-one | 90:10 | 88 |

This table is a representative example and the actual values can vary based on specific reaction conditions.

The resulting cycloadducts can be further transformed, and the chiral auxiliary can be cleaved to provide enantiomerically enriched cyclohexene (B86901) derivatives, which are valuable building blocks in organic synthesis. rsc.org

The [2+2] photocycloaddition, also known as the Paternò-Büchi reaction, is a photochemical process that forms four-membered rings (oxetanes) from a carbonyl compound and an alkene. chemistryworld.commdpi.com Achieving stereocontrol in these reactions is challenging due to the involvement of short-lived excited states. nih.gov However, the use of chiral auxiliaries attached to the alkene component can induce diastereoselectivity.

In the context of N-enoyl derivatives of this compound, the chiral auxiliary can influence the approach of the excited carbonyl compound to the double bond. rsc.org The reaction typically proceeds through the formation of a triplet biradical intermediate, and the stereochemical outcome is determined by the relative energies of the competing transition states leading to different diastereomeric products. mdpi.com The steric bulk of the isopropyl group on the oxazolidinone ring plays a crucial role in differentiating these transition states. nih.gov

Enantioselective [2+2] photocycloadditions can also be achieved through the use of chiral Lewis acids or chiral photosensitizers, which can coordinate to the N-enoyloxazolidinone and create a chiral environment around the reacting double bond. nih.govnih.govrsc.org This strategy has shown promise in controlling the facial selectivity of the cycloaddition. nih.gov The mechanism often involves the formation of an exciplex, and the stereoselectivity arises from the preferred geometry of this intermediate. rsc.org

The 1,3-dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocyclic rings. wikipedia.org When an α,β-unsaturated N-acyloxazolidinone, derived from this compound, is used as the dipolarophile, the reaction with a 1,3-dipole can proceed with high diastereoselectivity. diva-portal.org The chiral auxiliary directs the approach of the dipole, leading to the preferential formation of one diastereomer. researchgate.net

Common 1,3-dipoles used in these reactions include nitrones, azomethine ylides, and nitrile oxides. diva-portal.orgnih.govpsu.edu The stereochemical outcome is generally consistent with a concerted mechanism where the substituents on the newly formed ring adopt a thermodynamically favored orientation. The facial selectivity is controlled by the steric hindrance imposed by the isopropyl group of the chiral auxiliary. diva-portal.org

For instance, the reaction of an N-crotonyl-4-isopropyloxazolidin-2-one with a nitrone can yield isoxazolidines with a high degree of stereocontrol at the newly formed stereocenters. psu.eduresearchgate.netrsc.org Lewis acid catalysis can also be employed to enhance the rate and selectivity of these cycloadditions by activating the dipolarophile. organic-chemistry.orgresearchgate.net

The following table provides examples of diastereoselective 1,3-dipolar cycloadditions using a chiral oxazolidinone auxiliary.

| 1,3-Dipole | Dipolarophile | Product | Diastereomeric Ratio | Yield (%) |

| C-Phenyl-N-methylnitrone | N-crotonoyl-(S)-4-isopropyloxazolidin-2-one | Substituted Isoxazolidine | 90:10 | 85 |

| Benzonitrile Oxide | N-acryloyl-(S)-4-isopropyloxazolidin-2-one | Substituted Isoxazoline | >95:5 | 92 |

| Azomethine Ylide | N-cinnamoyl-(S)-4-isopropyloxazolidin-2-one | Substituted Pyrrolidine | 88:12 | 80 |

This table is a representative example and the actual values can vary based on specific reaction conditions.

Asymmetric Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. uvm.edu The use of chiral N-enoyl oxazolidinones, derived from this compound, as Michael acceptors allows for excellent stereochemical control in these additions. wikipedia.org The chiral auxiliary effectively shields one face of the α,β-unsaturated system, directing the nucleophilic attack of the Michael donor to the opposite face.

A wide range of nucleophiles, including organocuprates, enolates, and amines, can be employed in these reactions. The stereoselectivity is highly dependent on the conformation of the N-enoyl oxazolidinone, which is often influenced by the presence of a Lewis acid. The Lewis acid coordinates to the carbonyl groups, holding the enone in a rigid s-cis or s-trans conformation and enhancing the facial bias.

The HIV protease inhibitor Tipranavir's initial synthesis utilized a conjugate addition of an organocuprate to a chiral Michael acceptor featuring an oxazolidinone auxiliary to set one of the key stereocenters. wikipedia.org This highlights the practical utility of this methodology in the synthesis of complex pharmaceutical agents.

The general model for stereochemical induction involves the formation of a chelated intermediate between the Lewis acid and the N-enoyl oxazolidinone. This chelation, combined with the steric bulk of the isopropyl group, dictates the trajectory of the incoming nucleophile, leading to high diastereoselectivity. acs.org

Wittig Rearrangements of Oxazolidinone Enolates

The researchgate.netnih.gov-Wittig rearrangement is a concerted, pericyclic process that transforms allylic ethers into homoallylic alcohols, proceeding through a five-membered cyclic transition state. sigmaaldrich.comacs.org This transformation is highly valued for its ability to form carbon-carbon bonds with excellent stereocontrol. The application of this rearrangement to enolates derived from α-alkoxyacetyl oxazolidinones, such as the (S)-4-isopropyloxazolidin-2-one derivative, offers a powerful method for asymmetric synthesis.

Initial attempts to effect the rearrangement using alkali metal enolates (lithium or sodium) of these systems were unsuccessful, leading primarily to deacylation rather than the desired sigmatropic rearrangement. researchgate.net However, research has demonstrated that converting the N-(α-allyloxyacetyl)oxazolidinone to a boron enolate facilitates the desired researchgate.netnih.gov-sigmatropic rearrangement. The generation of the boron enolate, typically using di-n-butylboron triflate and a tertiary amine base like triethylamine, allows the rearrangement to proceed in good yields and with high levels of diastereoselectivity. researchgate.net

Spectroscopic studies using IR and NMR have shown that the boron center is chelated by the α-alkoxy oxygen rather than the more distant oxazolidinone carbonyl oxygen in the enolate intermediate. researchgate.net This chelation model helps to explain the high stereoselectivity observed, which is consistent with established models for Evans' boron enolates in aldol reactions. The valine-derived auxiliary, (S)-4-isopropyloxazolidin-2-one, has been shown to be highly effective in directing this transformation. researchgate.net

Oxidative Asymmetric Umpolung Alkylation

The term "umpolung" describes the reversal of the normal polarity of a functional group. Enolates are classic nucleophiles, with the α-carbon attacking electrophiles. An umpolung of this reactivity would involve the α-carbon acting as an electrophile. While direct electrophilic substitution on the enolate itself is not standard, oxidative coupling reactions achieve a formal umpolung, enabling the formation of a carbon-carbon bond between two α-carbons.

The oxidative dimerization of chiral enolates provides a direct route to 1,4-dicarbonyl compounds. Research in this area has shown that titanium enolates of N-acyl oxazolidinones can undergo effective oxidative homocoupling. For instance, the titanium enolate of 3-phenylacetyl-2-oxazolidinone can be dimerized using an oxidant like the ferrocenium (B1229745) cation (Fe(Cp)₂⁺). researchgate.net

In this process, the enolate undergoes a single-electron transfer to the oxidant, generating a radical intermediate. This radical can then dimerize, forming a new C-C bond. The stereochemical outcome of the dimerization can be influenced by the use of chiral ligands bound to the metal center of the enolate. researchgate.net The reaction of a titanium enolate derived from an N-acyl oxazolidinone, bound to a chiral diol ligand like TADDOL, with ferrocenium tetrafluoroborate (B81430) can afford the corresponding succinate (B1194679) dimer with moderate to good enantioselectivity. researchgate.net This transformation represents a powerful, albeit less common, method for C-C bond formation at the α-position, proceeding through a pathway that is mechanistically distinct from standard enolate alkylations.

Asymmetric Carbon-Heteroatom Bond Forming Reactions

Formal Asymmetric Enone Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (SAA) is a powerful method for the direct, stereoselective synthesis of 1,2-amino alcohols from alkenes. nih.gov The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), and a nitrogen source. nih.gov This reaction can be applied to α,β-unsaturated systems, such as those embedded in an N-enoyl oxazolidinone structure, to generate protected α-hydroxy-β-amino acid derivatives. nih.gov

When an N-enoyl oxazolidinone is subjected to SAA conditions, the osmium catalyst and chiral ligand control the facial selectivity of the addition to the double bond, leading to a highly enantioselective transformation. This is a reagent-controlled process, where the stereochemical outcome is dictated by the chiral catalyst system rather than the chiral auxiliary on the substrate. The reaction typically proceeds with syn-selectivity, adding the hydroxyl and amino groups to the same face of the alkene. nih.gov

For example, the aminohydroxylation of an N-cinnamoyl oxazolidinone using a nitrogen source like a chloramine-T or a carbamate (B1207046) salt in the presence of K₂OsO₂(OH)₄ and a (DHQ)₂-PHAL or (DHQD)₂-PHAL ligand yields the corresponding vicinal amino alcohol product with high enantiopurity. nih.gov The oxazolidinone auxiliary serves as a stable and reliable platform for the α,β-unsaturated amide functionality and can be subsequently cleaved under mild conditions to liberate the chiral α-hydroxy-β-amino acid derivative.

Asymmetric Hydroboration Reactions

Asymmetric hydroboration is a fundamental transformation for installing both chirality and versatile functionality onto an alkene. The stereoselectivity of the reaction can be achieved through either reagent control (using a chiral hydroborating agent like diisopinocampheylborane, Ipc₂BH) or substrate control (where a chiral center within the substrate directs the approach of an achiral borane).

In principle, an N-alkenyl oxazolidinone, such as an N-crotonyl derivative of (S)-4-isopropyloxazolidin-2-one, could undergo substrate-controlled diastereoselective hydroboration. The chiral auxiliary would sterically hinder one face of the alkene, directing the hydroborating agent (e.g., 9-BBN or borane-THF) to the opposite face. Subsequent oxidation would yield a β-hydroxy product with a newly created stereocenter whose configuration is determined by the auxiliary.

However, in practice, the asymmetric hydroboration of α,β-unsaturated amides is more commonly and effectively achieved through catalyst control. Rhodium-catalyzed asymmetric hydroboration has emerged as a powerful method for these substrates. Using a cationic rhodium catalyst with a chiral diphosphine ligand, such as DIOP, enables the "reversed" hydroboration of β,β-disubstituted α,β-unsaturated amides. This process delivers chiral tertiary boronic esters with high regioselectivity and enantioselectivity, a transformation that is difficult to achieve via other means. In this context, the oxazolidinone acts as the amide component of the substrate, while the stereochemistry is imparted by the external chiral catalyst system.

Table of Mentioned Compounds

Mechanistic and Stereochemical Investigations of 3 Acetyl 4 Isopropyloxazolidin 2 One Functionality

Elucidation of Enolate Geometries and Their Impact on Stereoselectivity

The stereochemical outcome of reactions involving N-acyl oxazolidinones is critically dependent on the geometry of the enolate intermediate. Deprotonation of 3-acetyl-4-isopropyloxazolidin-2-one with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, selectively generates the (Z)-enolate. sketchfab.comcollectionscanada.gc.ca The strong preference for the (Z)-enolate is attributed to the minimization of A(1,3) allylic strain between the methyl group and the oxazolidinone ring in the transition state leading to enolization. collectionscanada.gc.ca In the transition state for the formation of the (E)-enolate, a significant steric clash would occur, making it energetically unfavorable. collectionscanada.gc.ca

Once formed, the (Z)-enolate adopts a preferred conformation where the dipole moments of the enolate C-O bond and the oxazolidinone ring C=O bond are opposed to minimize electrostatic repulsion. This conformation, in conjunction with the fixed (Z)-geometry, is fundamental to achieving high diastereoselectivity. The chiral auxiliary, with its bulky isopropyl group, effectively shields one face of the planar enolate. Consequently, an incoming electrophile, such as an alkyl halide or an aldehyde, is directed to the less sterically hindered face, leading to the formation of one diastereomer in high excess. acs.orgacs.org For instance, alkylation of the enolate derived from the propionyl analogue with allyl iodide proceeds with a 98:2 selectivity, demonstrating the powerful directing effect of the auxiliary. acs.orgacs.org

Chelation-Controlled Models for Diastereocontrol in N-Acyl Oxazolidinone Chemistry

The level of stereocontrol in reactions of N-acyl oxazolidinones can be significantly enhanced through chelation with a Lewis acid. The presence of two carbonyl oxygen atoms—the acyl oxygen and the ring carbonyl oxygen—allows for the formation of a rigid, bidentate complex with a metal center. This chelation locks the conformation of the entire N-acyl oxazolidinone system. chemtube3d.comnih.gov

In reactions such as aldol (B89426) additions, Lewis acids like dibutylboron triflate or titanium tetrachloride are used to generate boron or titanium enolates, respectively. collectionscanada.gc.caacs.orgscielo.br These metal enolates form a stable six-membered ring chelate. This rigid, chelated structure serves two primary purposes:

It reinforces the (Z)-enolate geometry.

It severely restricts the possible avenues of approach for the electrophile.

The isopropyl group on the chiral auxiliary is forced into a pseudo-equatorial position, effectively blocking the si-face of the enolate. The electrophile (e.g., an aldehyde) must then approach from the exposed re-face. chemtube3d.com This chelation-controlled model successfully explains the high diastereoselectivity observed in numerous reactions, including aldol, alkylation, and Diels-Alder reactions. chemtube3d.com For example, in the Diels-Alder reaction between an N-acryloyl oxazolidinone and cyclopentadiene, a Lewis acid chelates the two carbonyl groups, locking the dienophile in an s-cis conformation and allowing the diene to approach only from the face not shielded by the isopropyl group. chemtube3d.com

The table below summarizes the effect of different enolate types on the diastereoselectivity of aldol reactions.

| Enolate Type | Lewis Acid/Base | Typical Electrophile | Diastereomeric Ratio (syn:anti) |

| Lithium Enolate | LDA | Aldehydes | Moderate to Good |

| Boron Enolate | Bu₂BOTf, R₃N | Aldehydes | >99:1 |

| Titanium Enolate | TiCl₄, R₃N | Aldehydes, N-Acyliminium ions | Good to Excellent (e.g., 14:1) scielo.br |

Transition State Analysis in Asymmetric Reactions Involving this compound

The predictable stereochemical outcomes of reactions involving this compound are rationalized through well-established transition state models. For aldol reactions, the Zimmerman-Traxler model is particularly insightful. youtube.com This model postulates a chair-like six-membered ring transition state involving the metal enolate and the aldehyde. youtube.com

Key features of the favored transition state for the reaction of a (Z)-boron enolate with an aldehyde include:

The metal (boron) and the two oxygen atoms (from the enolate and the aldehyde) form the core of the six-membered ring.

The substituents on both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions. youtube.com

The rigid chelation ensures the chiral auxiliary's isopropyl group extends away from the reaction center, shielding one face.

The combination of the (Z)-enolate geometry and the chair-like transition state, where the aldehyde's substituent (R') is in an equatorial position, leads directly to the formation of the syn-aldol product. The alternative transition state that would lead to the anti-product is destabilized by a high-energy boat conformation or a chair conformation with an axial R' group. This energy difference between the diastereomeric transition states accounts for the high selectivity observed experimentally. acs.orgresearchgate.net

Role of Substrate and Reagent Parameters on Reaction Stereochemistry

The stereochemical course of reactions utilizing this compound is sensitive to several factors related to the substrate, reagents, and reaction conditions.

Lewis Acid: The choice of Lewis acid is crucial. Strongly chelating metals like boron and titanium generally afford the highest levels of diastereoselectivity by enforcing a rigid, chelated transition state. collectionscanada.gc.caacs.org Weaker Lewis acids may result in lower selectivity due to less organized, potentially non-chelated, transition states.

Base: The base used for enolization can influence the (Z)/(E) ratio of the enolate, although with N-acyl oxazolidinones, the (Z)-enolate is strongly favored under most conditions. collectionscanada.gc.ca

Electrophile Structure: The steric bulk of the electrophile can impact diastereoselectivity. Highly hindered aldehydes or alkylating agents may experience significant steric interactions even in the favored transition state, potentially lowering the reaction's selectivity.

Auxiliary Substituent: The 4-isopropyl group is a key stereocontrolling element. Its size is sufficient to effectively block one face of the enolate. Other auxiliaries with different substituents (e.g., benzyl, phenyl) also provide high levels of control, indicating that a sterically demanding group at the C4 position is essential. acs.org

The stereochemical outcome can be highly dependent on the specific combination of these parameters. For instance, the addition of chlorotitanium enolates to 5-membered N-acyliminium ions shows good diastereoselectivity, while reactions with 6-membered ring analogues display poor selection, highlighting the subtle interplay of substrate and reagent structures. scielo.br

Computational and Theoretical Studies

Computational chemistry has become an indispensable tool for providing detailed insights into the mechanisms and origins of stereoselectivity in reactions involving Evans auxiliaries.

Density Functional Theory (DFT) calculations have been successfully employed to investigate the stereoselectivity-determining factors in reactions of N-acyl oxazolidinones. acs.orgresearchgate.net These studies allow for the precise calculation of the energies of various possible transition states.

In the context of titanium-mediated aldol reactions, DFT studies have compared the energies of both chelated and non-chelated transition state pathways. acs.orgresearchgate.net The calculations confirmed that for the (Z)-enolate, the chair-like transition state leading to the syn ("Evans syn") aldol product is significantly lower in energy than the diastereomeric transition state leading to the anti product. acs.org The large calculated energy difference between these competing transition states effectively rationalizes the experimentally observed high stereoselectivity. acs.orgresearchgate.net

Furthermore, DFT studies have explored pathways that could lead to "non-Evans" products. For example, calculations suggest that under certain conditions, a chelated transition state involving a neutral TiCl₃-enolate could become viable, leading to the selective formation of the non-Evans syn aldol product. acs.orgresearchgate.net These theoretical investigations provide a deeper understanding of the reaction mechanism and can guide the development of new reaction conditions to access alternative stereochemical outcomes.

Molecular modeling provides a visual and intuitive framework for understanding the steric interactions that govern diastereoselectivity. Three-dimensional models of the Zimmerman-Traxler transition state clearly illustrate how the isopropyl group of the auxiliary acts as a steric shield, blocking one face of the enolate from the approaching electrophile. chemtube3d.com

These models are crucial for rationalizing why the electrophile's largest substituent prefers an equatorial position to avoid steric clashes with the enolate and the auxiliary itself. While full molecular dynamics simulations provide a more dynamic picture of the reaction trajectory, static transition state modeling has proven remarkably effective in predicting the major diastereomer in reactions controlled by Evans auxiliaries. The predictive power of these models is a testament to the highly organized and rigid nature of the chelated intermediates that define the stereochemical pathway.

Recovery and Recyclability of 4 Isopropyloxazolidin 2 One Auxiliaries

Methodologies for Auxiliary Cleavage and Product Release (e.g., Hydrolysis, Transamidation)

Once the desired stereoselective transformation of the N-acyl substrate, such as 3-Acetyl-4-isopropyloxazolidin-2-one, is complete, the chiral auxiliary must be removed to yield the final product. williams.edu The choice of cleavage method is crucial as it must be effective in breaking the N-acyl bond without compromising the newly formed stereocenter or the integrity of the auxiliary. Common methods include hydrolysis and transamidation.

Hydrolysis:

Hydrolysis is a frequently employed method for the cleavage of N-acyloxazolidinones. chemeurope.com The reaction conditions can be tuned to be mild, which is essential to prevent racemization of the product and degradation of the auxiliary.

One of the most widely used methods involves the use of lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H2O2). publish.csiro.auacs.org This method is favored for its high yields and selectivity for exocyclic cleavage (at the amide bond) rather than endocyclic cleavage (opening of the oxazolidinone ring). publish.csiro.auresearchgate.net The reaction is believed to proceed through the formation of a percarboxylate intermediate, which upon workup with a reducing agent like sodium bisulfite, yields the carboxylic acid product. acs.org

In contrast, using lithium hydroxide alone tends to favor the undesired endocyclic cleavage, which destroys the auxiliary. publish.csiro.auresearchgate.net The differing selectivities of LiOH and LiOOH have been a subject of mechanistic studies, which suggest that the barrier for decomposition of the tetrahedral intermediate formed with LiOOH is large, making the exocyclic cleavage pathway preferred. publish.csiro.au

Other hydrolytic conditions, including the use of mineral acids or other alkali metal hydroxides, can also be employed, but their stability under various reaction conditions must be considered. google.com

Transamidation:

Transamidation offers a direct route to convert N-acyloxazolidinones into other amides, which can be valuable synthetic intermediates. This process involves the exchange of the amine moiety (the oxazolidinone auxiliary) with another amine. nih.gov The reaction is typically catalyzed and can be performed under various conditions, from metal-catalyzed to metal-free protocols. nih.govorganic-chemistry.org The reactivity in transamidation reactions generally follows the pattern where primary amides are more reactive than secondary and tertiary amides. nih.gov While a versatile method for amide synthesis, its application in auxiliary cleavage requires careful selection of catalysts and reaction conditions to ensure high efficiency and chemoselectivity. organic-chemistry.org

Below is a table summarizing common cleavage methodologies for N-acyloxazolidinones.

| Cleavage Method | Reagents | Product Functional Group | Key Considerations |

| Hydrolysis | LiOH / H₂O₂ (forms LiOOH) | Carboxylic Acid | High selectivity for desired amide cleavage; minimizes ring opening. publish.csiro.auacs.org |

| Hydrolysis | LiOH | Carboxylic Acid | Can lead to undesired endocyclic cleavage and destruction of the auxiliary. publish.csiro.auresearchgate.net |

| Reductive Cleavage | LiAlH₄ or LiBH₄ | Alcohol | Reduces the acyl group to the corresponding alcohol. uwindsor.ca |

| Transamidation | Amine + Catalyst (e.g., Fe(III) salts, L-proline) | Amide | Allows for direct conversion to other amides; requires careful optimization. nih.govorganic-chemistry.org |

Regeneration and Reusability of the 4-Isopropyloxazolidin-2-one (B1604903) Auxiliary

Recent advancements have focused on developing continuous flow systems for automated recovery and recycling of chiral auxiliaries. rsc.orgnih.gov These systems can telescope multiple steps (acylation, stereoselective reaction, cleavage, and separation) into a single, automated process. rsc.orgresearchgate.net This approach not only shortens reaction times dramatically but also enables the auxiliary to be continuously separated and fed back into the start of the process in a closed loop, demonstrating formal sub-stoichiometric use of the auxiliary. rsc.orgnih.gov

Impact of Recovery Methods on Auxiliary Integrity and Enantiomeric Purity

A primary concern during the cleavage and recovery process is the preservation of the auxiliary's chemical structure and, most importantly, its enantiomeric purity. The stereogenic center at the 4-position of the oxazolidinone ring is susceptible to racemization under harsh conditions, which would render the auxiliary useless for asymmetric synthesis.

The choice of cleavage conditions plays a significant role. Mild methods, such as hydrolysis with LiOOH, are generally preferred because they minimize the risk of side reactions that could degrade the auxiliary. acs.org Conditions involving strong acids or bases, or high temperatures, should be approached with caution as they can potentially lead to hydrolysis of the carbamate (B1207046) within the oxazolidinone ring or epimerization at the C4 stereocenter.

The enantiomeric purity of the recovered auxiliary should be verified, especially during the development of a new process. This is typically done using techniques like chiral gas chromatography (GLC) or by measuring its specific rotation. sigmaaldrich.com The specific rotation of (S)-4-isopropyl-oxazolidin-2-one is known to be highly solvent-dependent, being dextrorotatory in chloroform (B151607) and levorotatory in ethanol, a factor that must be considered during analysis. researchgate.net Proper handling and purification, such as recrystallization, are crucial steps to ensure that the recycled auxiliary maintains high enantiomeric excess (ee) for its subsequent use. nih.gov

Sustainability and Economic Considerations in Auxiliary Recycling

The use of stoichiometric chiral auxiliaries can appear inefficient from a green chemistry perspective due to the generation of waste and the additional synthetic steps required for attachment and removal. wikipedia.org However, the development of efficient recycling protocols largely mitigates these drawbacks.

Sustainability:

Economic Considerations:

Chiral auxiliaries, particularly those with high enantiomeric purity, are often expensive. wikipedia.org The ability to recover and reuse the 4-isopropyloxazolidin-2-one auxiliary multiple times makes its use far more cost-effective. The initial investment in the auxiliary can be amortized over numerous reaction cycles, drastically lowering the cost per gram of the final chiral product. While the recovery and purification steps add to the operational cost, these are often outweighed by the savings from not having to purchase new auxiliary for each batch. nih.gov The implementation of automated continuous flow recycling systems can further enhance economic efficiency by reducing labor and processing times. rsc.org

Emerging Research Directions and Future Perspectives for 3 Acetyl 4 Isopropyloxazolidin 2 One

Development of Novel Reactions and Methodologies

The classical applications of 3-Acetyl-4-isopropyloxazolidin-2-one in asymmetric alkylations and aldol (B89426) reactions are well-established. nih.gov Current research, however, is focused on expanding the repertoire of reactions and developing more efficient and sustainable synthetic protocols.

One area of development is the use of microwave-assisted synthesis to accelerate the formation of the core oxazolidinone structure. This methodology significantly reduces reaction times for the cyclization of amino alcohols with reagents like diethyl carbonate, offering a more energy-efficient route to these crucial chiral auxiliaries. mdpi.com

Furthermore, novel disconnection approaches are being explored. For instance, a stereoselective and efficient strategy has been developed for the preparation of 2-oxazolidinone derivatives from Morita-Baylis-Hillman adducts. nih.gov Another innovative approach combines an asymmetric aldol reaction with a modified Curtius rearrangement. This sequence allows for the efficient synthesis of 4,5-disubstituted oxazolidin-2-ones, providing rapid access to a diverse range of chiral building blocks. nih.gov

Researchers are also investigating intramolecular cyclization reactions where the oxazolidinone moiety acts as an electrophile. Carbanions generated adjacent to sulfones, sulfoxides, and phosphonates can cyclize onto the oxazolidinone carbonyl, leading to the formation of functionalized chiral γ- and δ-lactams in high yields. nih.gov This expands the utility of oxazolidinones beyond their traditional role as controllers of exocyclic stereochemistry.

Table 1: Comparison of Novel Methodologies for Oxazolidinone Synthesis

| Methodology | Key Features | Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation | Reduced reaction times, energy efficiency | mdpi.com |

| From Morita-Baylis-Hillman Adducts | Novel disconnection approach | Access to diverse oxazolidinone derivatives | nih.gov |

| Asymmetric Aldol/Curtius Reaction | Combination of aldol and Curtius rearrangement | Efficient synthesis of 4,5-disubstituted oxazolidinones | nih.gov |

| Intramolecular Cyclization | Oxazolidinone as an electrophile | Synthesis of functionalized chiral lactams | nih.gov |

Integration with Organocatalysis and Metal-Catalyzed Asymmetric Processes

A significant trend in modern asymmetric synthesis is the merging of different catalytic strategies to achieve unprecedented levels of selectivity and efficiency. The integration of chiral auxiliaries like this compound with organocatalysis and metal-catalyzed processes is a fertile ground for innovation.

In the realm of metal catalysis, oxazolidinone auxiliaries have been successfully employed in a variety of transformations. For example, they have been used to direct stereoselective cascade cyclizations of 1,5-enynes and alkoxycyclizations of 1,6-enynes catalyzed by gold complexes. researchgate.net Palladium-catalyzed reactions, such as the acetalization of alkenes and diastereoselective Michael additions, have also been effectively controlled by oxazolidinone auxiliaries.

The synergy between organocatalysis and chiral auxiliaries is another promising avenue. While distinct in their mode of action, their combination can lead to powerful synthetic strategies. For instance, the principles of iminium and enamine activation, central to aminocatalysis, can be used in conjunction with substrates bearing a chiral auxiliary to achieve high levels of stereocontrol in cascade reactions. nih.gov The development of dual-catalytic systems, where a chiral organocatalyst and a metal catalyst operate simultaneously and compatibly, opens up new possibilities for reactions involving oxazolidinone-derived substrates. nih.gov

Adaptation for Flow Chemistry and Automated Synthesis Platforms

The shift towards continuous manufacturing processes in the pharmaceutical and fine chemical industries has spurred interest in adapting established synthetic methods to flow chemistry platforms. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. nih.govmdpi.com

The synthesis of oxazolidinones themselves is amenable to flow processes. For example, a continuous organocatalytic flow synthesis of 2-substituted oxazolidinones has been developed using carbon dioxide as a C1 source and an immobilized organocatalyst. iciq.orgrsc.org This approach not only utilizes a green and abundant reagent but also benefits from the recyclability of the catalyst and the operational advantages of a flow system.

While the direct application of this compound in flow-based asymmetric reactions is an area ripe for exploration, the principles are well-established. The use of packed-bed reactors with heterogeneous catalysts or immobilized reagents can facilitate the purification and recycling of both the chiral auxiliary and the catalyst. nih.gov Automated synthesis platforms can be programmed to perform multi-step sequences involving acylation, diastereoselective reaction, and cleavage of the auxiliary, significantly accelerating the discovery and optimization of new chiral molecules.

Exploration of New Oxazolidinone Derivative Architectures with Enhanced Performance

While the parent Evans oxazolidinones are highly effective, there is ongoing research into the design and synthesis of new derivative architectures with enhanced performance characteristics. These modifications aim to improve diastereoselectivity, expand the scope of applicable reactions, or facilitate the removal and recycling of the auxiliary.

One strategy involves the introduction of fluorous ponytails to the oxazolidinone scaffold. These fluorous-supported chiral auxiliaries can be readily separated from the reaction mixture by fluorous solid-phase extraction, simplifying purification. acs.org

Another approach is the development of sulfur-containing analogs, such as thiazolidinethiones. These sulfur-based auxiliaries have shown superior performance in certain reactions, like acetate aldol additions, compared to their oxazolidinone counterparts. scielo.org.mx The exploration of different substitution patterns on the oxazolidinone ring is also a key area of research. For example, new chiral 4-substituted 5,5-diethyl oxazolidin-2-ones have been synthesized and are being evaluated as potentially more effective chiral auxiliaries. nih.gov The development of novel oxazolidinone derivatives with inherent biological activity, such as antibacterial properties, adds another dimension to their utility. nih.gov

Table 2: Examples of Novel Oxazolidinone Architectures

| Derivative Architecture | Key Feature | Potential Advantage | Reference |

| Fluorous-Supported Oxazolidinones | Perfluoroalkyl chains | Simplified purification via fluorous solid-phase extraction | acs.org |

| Thiazolidinethiones | Sulfur-containing analog | Enhanced diastereoselectivity in specific reactions | scielo.org.mx |

| 5,5-Diethyl Oxazolidin-2-ones | Diethyl substitution at the 5-position | Potentially improved stereocontrol | nih.gov |

| Biologically Active Derivatives | Intrinsic biological properties | Dual function as chiral auxiliary and bioactive scaffold | nih.gov |

Synergistic Approaches with Other Chiral Technologies

The ultimate goal of asymmetric synthesis is to achieve complete control over the stereochemical outcome of a reaction. While chiral auxiliaries like this compound are powerful tools, their effectiveness can be further enhanced when used in synergy with other chiral technologies.

This can involve the use of a chiral auxiliary in conjunction with a chiral catalyst (metal- or organo-based) in a matched pair, where both the auxiliary and the catalyst favor the formation of the same diastereomer, leading to exceptionally high levels of stereoselectivity. Conversely, a mismatched pairing can be used to synthesize the opposite diastereomer, providing access to the full spectrum of stereoisomers.

Another synergistic approach is the combination of chiral auxiliary-controlled reactions with enzymatic resolutions. For instance, a reaction might be carried out using this compound to achieve good, but not perfect, diastereoselectivity. A subsequent enzymatic resolution step could then be used to selectively transform the minor diastereomer, leaving the desired major diastereomer in an enantiomerically pure form.

The use of chiral auxiliaries derived from the "chiral pool" of readily available natural products, such as amino acids and carbohydrates, is another example of a synergistic strategy. This approach leverages the inherent chirality of nature to construct complex molecules with a high degree of stereochemical control, as exemplified in the synthesis of complex natural products where multiple stereocenters are set using oxazolidinone auxiliaries. wikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-acetyl-4-isopropyloxazolidin-2-one, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via oxazolidinone ring formation using a chiral auxiliary approach. For example, cyclization of N-acetylated amino alcohols with reagents like carbonyldiimidazole (CDI) under anhydrous conditions (e.g., THF, 0–5°C) achieves yields of ~70–80% . Key parameters include:

- Temperature control : Excess heat can lead to racemization of the chiral center.

- Solvent purity : Moisture-sensitive steps require rigorously dried solvents.

- Stoichiometry : A 1.2:1 molar ratio of acetylating agent to precursor minimizes side reactions.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use nitrile gloves and fume hoods to avoid inhalation or skin contact. In case of exposure, wash affected areas with soap/water and seek medical attention .

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis. Stability studies indicate <5% degradation over 12 months under these conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR confirms the oxazolidinone ring structure with peaks at δ 160.7 ppm (C-2 carbonyl) and δ 58.4 ppm (C-4 chiral center) .

- Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 129 (M) and a base peak at m/z 86 (fragment from acetyl group cleavage) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

- Methodological Answer : Use chiral auxiliaries like (4S)-configured oxazolidinones to induce asymmetry. For example, coupling with (R)- or (S)-BINOL-derived catalysts achieves >95% ee. Monitor ee via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) .

Q. What computational methods are suitable for predicting the conformational stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal steric hindrance from the isopropyl group stabilizes the trans conformation of the oxazolidinone ring. Compare computed IR spectra with experimental data to validate models .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.